Zndm19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

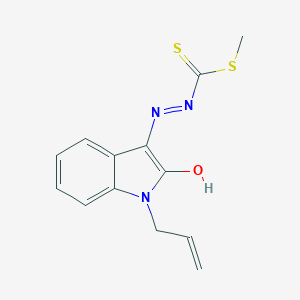

C13H13N3OS2 |

|---|---|

Molecular Weight |

291.4g/mol |

IUPAC Name |

methyl N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminocarbamodithioate |

InChI |

InChI=1S/C13H13N3OS2/c1-3-8-16-10-7-5-4-6-9(10)11(12(16)17)14-15-13(18)19-2/h3-7,17H,1,8H2,2H3 |

InChI Key |

XUFSUEIOTWCTJI-UHFFFAOYSA-N |

SMILES |

CSC(=S)N=NC1=C(N(C2=CC=CC=C21)CC=C)O |

Canonical SMILES |

CSC(=S)N=NC1=C(N(C2=CC=CC=C21)CC=C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of ZMYND19: From Cytoskeletal Interactions to mTORC1 Regulation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc finger MYND-type containing 19 (ZMYND19), also known as MIZIP, is a protein implicated in a growing number of critical cellular processes. Initially identified through its interaction with the melanin-concentrating hormone receptor 1 (MCHR1), ZMYND19 has since been shown to associate with the microtubule network and, more recently, has emerged as a key negative regulator of the mTORC1 signaling pathway. This technical guide provides an in-depth overview of the known functions of ZMYND19, with a focus on its molecular interactions, cellular localization, and role in signal transduction. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this versatile protein.

Core Functions and Molecular Interactions of ZMYND19

ZMYND19 is a protein characterized by the presence of a MYND (Myeloid, Nervy, and DEAF-1) zinc finger domain, which is known to mediate protein-protein interactions.[1] Its functions span from interactions with G protein-coupled receptors and the cytoskeleton to a crucial role in metabolic signaling pathways.

Interaction with Melanin-Concentrating Hormone Receptor 1 (MCHR1)

ZMYND19 was first identified as a protein that binds to the C-terminus of MCHR1, a G protein-coupled receptor involved in the regulation of energy homeostasis and emotional processing.[2][3] This interaction suggests a potential role for ZMYND19 in modulating MCHR1 signaling.[4] Upon binding of its ligand, melanin-concentrating hormone, ZMYND19 is thought to facilitate receptor signaling by relocating from the cytoplasm to the plasma membrane.[5]

Association with the Microtubule Network

ZMYND19 has been demonstrated to bind to the N-termini of both alpha-tubulin and beta-tubulin.[2][6] While this interaction does not appear to cause significant alterations to the overall microtubule architecture, it suggests that ZMYND19 may act as a linker protein, potentially connecting MCHR1 signaling to the regulation of cytoskeletal dynamics.[2][5]

Negative Regulation of mTORC1 Signaling

Recent evidence has established ZMYND19 as a substrate of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[7][8] The CTLH complex targets ZMYND19 and its interaction partner, Muskelin (MKLN1), for proteasomal degradation.[2][7] In the absence of CTLH-mediated degradation, ZMYND19 accumulates and, in complex with MKLN1, localizes to the lysosomal membrane where it inhibits the mechanistic target of rapamycin complex 1 (mTORC1).[7][8] This inhibition occurs at a late stage of mTORC1 activation and involves binding to Raptor and RagA/C, key components of the mTORC1 complex.[7][8]

Quantitative Data

While much of the research on ZMYND19 has been qualitative, some quantitative data on its regulation and expression is available.

Proteomic Analysis of ZMYND19 Abundance

Quantitative proteomic studies have demonstrated a significant increase in ZMYND19 protein levels upon the disruption of the CTLH E3 ligase complex.

| Cell Line | Condition | Fold Change of ZMYND19 | Reference |

| YCCEL1 | MAEA knockout | > 2 | [7] |

Cellular Localization

ZMYND19 has been observed in several subcellular compartments, reflecting its diverse interaction partners.

| Location | Confidence | Method | Reference |

| Cytoplasm | High | UniProtKB/Swiss-Prot | [6] |

| Cell membrane | High | UniProtKB/Swiss-Prot | [6] |

| Golgi apparatus | Moderate | Human Protein Atlas | [6][9] |

| Vesicles | Moderate | Human Protein Atlas | [9] |

| Lysosomal Membrane | Inferred | Co-localization studies | [7] |

Signaling Pathways and Experimental Workflows

ZMYND19 in the CTLH-mTORC1 Signaling Pathway

Caption: The CTLH-mTORC1 signaling pathway involving ZMYND19.

Experimental Workflow for Co-Immunoprecipitation of ZMYND19

Caption: A generalized workflow for co-immunoprecipitation of ZMYND19.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of Endogenous ZMYND19

This protocol is a general guide for the co-immunoprecipitation of ZMYND19 and its interacting partners from cultured mammalian cells. Optimization may be required for specific cell lines and antibodies.

Materials:

-

Cultured mammalian cells expressing ZMYND19

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

-

Anti-ZMYND19 antibody (validated for IP)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Magnetic rack

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add Protein A/G magnetic beads to the cleared lysate and incubate with rotation for 1 hour at 4°C.

-

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-ZMYND19 antibody or isotype control IgG to the pre-cleared lysate.

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

-

Immune Complex Capture:

-

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate with rotation for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution:

-

Resuspend the beads in Elution Buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

-

-

Analysis:

Immunofluorescence Staining for ZMYND19 Localization

This protocol provides a general framework for visualizing the subcellular localization of ZMYND19 in cultured cells.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA, 5% normal goat serum in PBS)

-

Primary antibody against ZMYND19

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Fixation:

-

Wash cells on coverslips with PBS.

-

Fix the cells with Fixation Solution for 15 minutes at room temperature.

-

Wash the coverslips three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the coverslips three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-ZMYND19 antibody in Blocking Buffer.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the coverslips three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the coverslips three times with PBS.

-

Incubate with a DAPI solution for 5 minutes to stain the nuclei.

-

Wash the coverslips one final time with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

Implications for Drug Development

The multifaceted nature of ZMYND19 presents several avenues for therapeutic intervention. Its interaction with MCHR1 suggests that targeting the ZMYND19-MCHR1 interface could modulate feeding behavior and mood. The link between ZMYND19 and the cytoskeleton could be exploited in diseases with aberrant microtubule dynamics. Most notably, the role of ZMYND19 as a negative regulator of mTORC1 positions it as a potential target in cancers characterized by hyperactive mTORC1 signaling.[7][8] Developing small molecules that stabilize ZMYND19 or mimic its inhibitory effect on mTORC1 could represent a novel anti-cancer strategy. Further research into the specific domains of ZMYND19 mediating these interactions will be crucial for the design of targeted therapeutics.

Conclusion

ZMYND19 is a dynamic protein with diverse cellular functions, from interacting with a G protein-coupled receptor and cytoskeletal components to acting as a critical regulator of the mTORC1 signaling pathway. This guide has provided a comprehensive overview of its known roles, supported by available data and detailed experimental protocols. The continued exploration of ZMYND19's molecular interactions and regulatory mechanisms will undoubtedly uncover new insights into cellular physiology and offer novel opportunities for therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Functional interaction of regulator of G protein signaling-2 with melanin-concentrating hormone receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Accurate and sensitive quantification of protein-DNA binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Ligand Binding to Tubulin by Sulfhydryl Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

ZMYND19: A Technical Guide to Gene Structure, Regulation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Zinc Finger MYND-Type Containing 19 (ZMYND19) gene, also known as MIZIP. We delve into the structural characteristics of the ZMYND19 gene and its protein product, its regulation at the transcriptional and post-transcriptional levels, and its role in cellular signaling, particularly its recently elucidated function as a negative regulator of the mTORC1 pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding of ZMYND19 and its potential as a therapeutic target.

Gene Structure and Function

ZMYND19 is a protein-coding gene located on chromosome 9. The encoded protein is characterized by the presence of a MYND (Myeloid, Nervy, and DEAF-1)-type zinc finger domain, which is crucial for its protein-protein interactions. Initially identified as an interacting partner of the melanin-concentrating hormone receptor 1 (MCHR1) and tubulin, recent evidence has illuminated its significant role in the mTORC1 signaling cascade.

Genomic Location and Isoforms

| Feature | Description |

| Gene Symbol | ZMYND19 |

| Alias | MIZIP |

| Genomic Location | Chromosome 9 |

| Protein Domains | MYND-type zinc finger |

This table summarizes the basic genomic and protein features of ZMYND19.

Gene Expression and Regulation

The expression of ZMYND19 is observed across various human tissues, with notable levels in the testis, esophagus, and tibial nerve. Its regulation is complex, involving multiple transcription factors and post-transcriptional mechanisms.

Tissue-Specific Expression of ZMYND19

The Genotype-Tissue Expression (GTEx) project provides valuable insights into the expression of ZMYND19 across a wide range of human tissues. The following table summarizes the median gene expression in Transcripts Per Million (TPM).

| Tissue | Median TPM |

| Testis | 150.2 |

| Esophagus - Mucosa | 85.6 |

| Nerve - Tibial | 72.3 |

| Artery - Tibial | 65.1 |

| Skin - Sun Exposed (Lower leg) | 58.9 |

| Esophagus - Gastroesophageal Junction | 55.4 |

| Artery - Aorta | 52.1 |

| Heart - Atrial Appendage | 48.7 |

| Adipose - Subcutaneous | 45.3 |

| Lung | 42.1 |

| Whole Blood | 15.8 |

| Liver | 12.5 |

| Brain - Cortex | 8.9 |

This table presents the median expression of ZMYND19 in a selection of human tissues from the GTEx portal. Higher TPM values indicate higher gene expression.

ZMYND19 Expression in Cancer

Analysis of data from The Cancer Genome Atlas (TCGA) reveals differential expression of ZMYND19 in various cancer types compared to normal tissues.

| Cancer Type | Tumor (TPM) | Normal (TPM) |

| Bladder Urothelial Carcinoma (BLCA) | 35.2 | 28.1 |

| Breast Invasive Carcinoma (BRCA) | 40.1 | 38.5 |

| Colon Adenocarcinoma (COAD) | 55.9 | 62.3 |

| Lung Adenocarcinoma (LUAD) | 48.7 | 51.2 |

| Prostate Adenocarcinoma (PRAD) | 60.3 | 55.7 |

| Stomach Adenocarcinoma (STAD) | 65.1 | 75.4 |

This table summarizes the median expression of ZMYND19 in selected tumor types and their corresponding normal tissues from the TCGA database, accessed via the GEPIA2 portal. These values can indicate potential roles in specific cancers.

Role in mTORC1 Signaling

Recent groundbreaking research has identified ZMYND19 as a key negative regulator of the mTORC1 signaling pathway, a central controller of cell growth, proliferation, and metabolism.[1][2][3][4][5]

Mechanism of mTORC1 Inhibition

ZMYND19, in a complex with MKLN1, is a substrate of the CTLH E3 ubiquitin ligase.[1][2][3][4][5] When not targeted for degradation by CTLH, ZMYND19 and MKLN1 accumulate and localize to the lysosomal membrane. Here, they interact with core components of the mTORC1 complex, specifically Raptor and the RagA/C GTPases.[1][2][3][4][5] This interaction does not prevent the recruitment of mTORC1 to the lysosome but rather inhibits a later stage of its activation.[1][2][3][4][5] This provides a rapid mechanism for tuning mTORC1 activity in response to cellular cues.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ZMYND19.

Co-Immunoprecipitation (Co-IP) for ZMYND19 Interaction with mTORC1 Components

This protocol is adapted from methodologies used to demonstrate the interaction between ZMYND19 and components of the mTORC1 complex.[6]

1. Cell Lysis:

-

Culture cells (e.g., HEK293T) to 80-90% confluency in a 10 cm dish.

-

Wash cells twice with ice-cold PBS.

-

Add 1 ml of ice-cold IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% w/v Tween-20, supplemented with protease and phosphatase inhibitors).[7]

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with 20 µl of Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

To 1-2 mg of pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-ZMYND19, anti-Raptor, or anti-RagA). As a negative control, use a corresponding amount of isotype-matched IgG.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µl of pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

3. Washing and Elution:

-

Pellet the beads on a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with 1 ml of ice-cold IP Lysis Buffer.

-

After the final wash, remove all residual buffer.

-

Elute the protein complexes by adding 30-50 µl of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

4. Western Blot Analysis:

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the expected interacting proteins (e.g., if immunoprecipitating with anti-ZMYND19, blot for Raptor and RagA).

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Conclusion and Future Directions

ZMYND19 has emerged as a critical regulatory node in the mTORC1 signaling pathway. Its mechanism of action, involving a dynamic interplay with the CTLH E3 ligase and core mTORC1 components at the lysosomal surface, presents a novel avenue for therapeutic intervention in diseases characterized by aberrant mTORC1 activity, such as certain cancers. Future research should focus on the precise structural determinants of the ZMYND19-Raptor interaction, the full spectrum of signals that regulate ZMYND19 stability, and the development of small molecules that can modulate the ZMYND19-mTORC1 interface. Such studies will be instrumental in translating our understanding of ZMYND19 biology into tangible clinical benefits.

References

- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]

- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]

- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

The Subcellular Landscape of ZMYND19: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the cellular localization of the Zinc Finger MYND-Type Containing 19 (ZMYND19) protein, also known as MIZIP. ZMYND19 is a multifaceted protein implicated in critical cellular processes, and understanding its spatial distribution is paramount for elucidating its function and exploring its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on ZMYND19's subcellular distribution, the experimental methodologies to study it, and its involvement in key signaling pathways.

Data Presentation: Cellular Distribution of ZMYND19

| Cellular Compartment | Method of Detection | Evidence Summary | References |

| Cytoplasm | Immunofluorescence, Cell Fractionation, UniProt Annotation | ZMYND19 is consistently detected in the cytoplasm. It appears to be a primary residence from which it can translocate to other compartments.[1] | GeneCards[2], UniProt[3], Human Protein Atlas[4][5] |

| Cell Membrane | UniProt Annotation, Functional Assays | ZMYND19 is described as a peripheral membrane protein.[2] | UniProt[3] |

| Plasma Membrane | Functional Assays | Upon interaction with the Melanin-Concentrating Hormone Receptor 1 (MCHR1), ZMYND19 relocates from the cytoplasm to the plasma membrane to facilitate receptor signaling.[1] | GeneCards[2] |

| Lysosomal Membrane | Lysosome Immunoprecipitation (Lyso-IP), Confocal Microscopy | A subpopulation of ZMYND19 localizes to the outer lysosomal membrane where it acts as a negative regulator of mTORC1 signaling.[4][6][7][8] | Wang et al. (2024)[4][6][7][8] |

| Golgi Apparatus | Human Protein Atlas | The Human Protein Atlas reports localization of ZMYND19 to the Golgi apparatus.[2][4] | Human Protein Atlas[4] |

| Vesicles | Human Protein Atlas | The Human Protein Atlas reports localization of ZMYND19 to vesicles.[2][4] | Human Protein Atlas[4] |

| Nucleus | COMPARTMENTS Database | The COMPARTMENTS database suggests nuclear localization with a confidence score of 3 (out of 5).[2] However, a recent study indicates that while a related complex component (MAEA) is largely nuclear, ZMYND19 is mostly cytoplasmic.[4] | GeneCards[2], Wang et al. (2024)[4] |

| Cytoskeleton (Microtubules) | Co-immunoprecipitation, Functional Assays | ZMYND19 interacts with α- and β-tubulin, suggesting a dynamic association with the microtubule network.[2] | GeneCards[2] |

Experimental Protocols

Investigating the cellular localization of ZMYND19 requires robust and well-validated experimental protocols. Below are detailed methodologies for immunofluorescence and subcellular fractionation, adapted for the study of ZMYND19.

Immunofluorescence Staining of ZMYND19

This protocol outlines the steps for visualizing ZMYND19 within cultured cells.

Materials:

-

Cultured cells grown on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) in PBS with 0.1% Triton X-100

-

Primary Antibody: Rabbit anti-ZMYND19 antibody (e.g., Sigma-Aldrich SAB1408252) diluted in Blocking Buffer (recommended starting dilution: 1-2 µg/mL)[2]

-

Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG diluted in Blocking Buffer

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Culture and Fixation:

-

Grow cells to 50-70% confluency on sterile glass coverslips in a petri dish or multi-well plate.

-

Gently wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the anti-ZMYND19 primary antibody to the desired concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

-

Incubate the cells with the fluorophore-conjugated secondary antibody, diluted according to the manufacturer's instructions in Blocking Buffer, for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash once with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope.

-

Caption: Immunofluorescence workflow for ZMYND19.

Subcellular Fractionation and Western Blotting

This protocol allows for the biochemical separation of cellular components to determine the relative abundance of ZMYND19 in different fractions.

Materials:

-

Cultured cells

-

PBS, ice-cold

-

Cell Scraper

-

Dounce homogenizer

-

Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease inhibitors)

-

Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease inhibitors)

-

Membrane Fractionation Buffer (varies depending on the specific membrane of interest)

-

Refrigerated centrifuge

-

Bradford assay or BCA assay for protein quantification

-

SDS-PAGE gels, buffers, and apparatus

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibody: Rabbit anti-ZMYND19 antibody (e.g., Sigma-Aldrich SAB1408252, recommended starting dilution for WB: 1 µg/mL)[2]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Fraction-specific markers (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus, LAMP1 for lysosomes)

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cytoplasmic Lysis Buffer and incubate on ice for 15 minutes.

-

Lyse the cells using a Dounce homogenizer.

-

-

Fractionation by Differential Centrifugation:

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.

-

Collect the supernatant, which contains the cytoplasmic and membrane fractions. This is the cytoplasmic fraction .

-

Wash the nuclear pellet with Cytoplasmic Lysis Buffer and centrifuge again.

-

Resuspend the nuclear pellet in Nuclear Lysis Buffer, incubate on ice for 30 minutes with intermittent vortexing, and centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant is the nuclear fraction .

-

To separate membranes from the cytoplasm, centrifuge the initial supernatant at a higher speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the membrane fraction .

-

-

Protein Quantification:

-

Determine the protein concentration of each fraction using a Bradford or BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-ZMYND19 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe separate blots with antibodies against fraction-specific markers to assess the purity of the fractions.

-

Caption: Workflow for subcellular fractionation.

Signaling Pathways Involving ZMYND19

The subcellular localization of ZMYND19 is intrinsically linked to its function in various signaling pathways. Two key pathways where its location plays a critical role are the MCHR1 signaling cascade and the mTORC1 regulatory pathway.

MCHR1 Signaling and ZMYND19 Translocation

ZMYND19 was initially identified as an interacting partner of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor involved in the regulation of energy homeostasis. Upon activation of MCHR1 by its ligand, MCH, ZMYND19 is recruited from the cytoplasm to the plasma membrane. This translocation is thought to be a crucial step in modulating the downstream signaling of MCHR1.

Caption: MCHR1 signaling and ZMYND19 translocation.

ZMYND19 in the Regulation of mTORC1 at the Lysosome

Recent studies have unveiled a critical role for ZMYND19 in the regulation of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and metabolism. A subpopulation of ZMYND19 is localized to the lysosomal surface, where it forms a complex with Muskelin 1 (MKLN1). This complex negatively regulates mTORC1 activity. The abundance of ZMYND19 and MKLN1 at the lysosome is controlled by the CTLH E3 ubiquitin ligase complex, which targets them for proteasomal degradation. When the CTLH complex is inhibited, ZMYND19 and MKLN1 accumulate at the lysosome and suppress mTORC1 signaling.

Caption: ZMYND19 in mTORC1 regulation.

Conclusion

The cellular localization of ZMYND19 is a key determinant of its function, mediating its involvement in diverse signaling pathways. This technical guide consolidates the current understanding of ZMYND19's subcellular distribution and provides a framework for its further investigation. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to unravel the complexities of ZMYND19 biology and its implications in health and disease. Future studies focusing on the quantitative distribution of ZMYND19 and the precise molecular mechanisms governing its translocation will be crucial for a complete understanding of this dynamic protein.

References

- 1. biocompare.com [biocompare.com]

- 2. Anti-ZMYND19 antibody produced in mouse purified immunoglobulin, buffered aqueous solution [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Global, quantitative and dynamic mapping of protein subcellular localization | eLife [elifesciences.org]

- 6. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]

- 7. researchgate.net [researchgate.net]

- 8. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

ZMYND19 Expression in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc finger MYND-type containing 19 (ZMYND19), also known as MIZIP, is a protein that plays a role in crucial cellular processes.[1] This technical guide provides an in-depth overview of ZMYND19 expression across various human tissues, its subcellular localization, and its involvement in key signaling pathways. The information presented herein is intended to support research and drug development efforts targeting ZMYND19 and its associated pathways.

Quantitative Expression of ZMYND19 in Human Tissues

The expression of ZMYND19 varies across different human tissues at both the RNA and protein levels. The following tables summarize quantitative data from the Genotype-Tissue Expression (GTEx) portal and The Human Protein Atlas, providing a comparative view of its expression profile.

RNA Expression Data

The GTEx portal provides comprehensive data on gene expression across a wide range of human tissues. The following table details the median RNA expression of ZMYND19 in Transcripts Per Million (TPM).

| Tissue | Median TPM |

| Adipose - Subcutaneous | 5.8 |

| Adipose - Visceral (Omentum) | 4.9 |

| Adrenal Gland | 7.1 |

| Artery - Aorta | 4.1 |

| Artery - Coronary | 3.5 |

| Artery - Tibial | 4.6 |

| Bladder | 6.2 |

| Brain - Amygdala | 3.2 |

| Brain - Anterior cingulate cortex (BA24) | 3.1 |

| Brain - Caudate (basal ganglia) | 3.9 |

| Brain - Cerebellar Hemisphere | 2.1 |

| Brain - Cerebellum | 1.9 |

| Brain - Cortex | 3.0 |

| Brain - Frontal Cortex (BA9) | 3.1 |

| Brain - Hippocampus | 3.3 |

| Brain - Hypothalamus | 4.0 |

| Brain - Nucleus accumbens (basal ganglia) | 3.8 |

| Brain - Putamen (basal ganglia) | 3.6 |

| Brain - Spinal cord (cervical c-1) | 3.0 |

| Brain - Substantia nigra | 3.4 |

| Breast - Mammary Tissue | 4.5 |

| Cells - Cultured fibroblasts | 8.9 |

| Cells - EBV-transformed lymphocytes | 3.7 |

| Cervix - Ectocervix | 5.1 |

| Cervix - Endocervix | 4.8 |

| Colon - Sigmoid | 4.2 |

| Colon - Transverse | 4.0 |

| Esophagus - Gastroesophageal Junction | 5.0 |

| Esophagus - Mucosa | 4.7 |

| Esophagus - Muscularis | 3.1 |

| Fallopian Tube | 6.5 |

| Heart - Atrial Appendage | 3.9 |

| Heart - Left Ventricle | 3.0 |

| Kidney - Cortex | 8.1 |

| Liver | 3.3 |

| Lung | 4.8 |

| Minor Salivary Gland | 4.3 |

| Muscle - Skeletal | 2.2 |

| Nerve - Tibial | 4.1 |

| Ovary | 7.2 |

| Pancreas | 4.4 |

| Pituitary | 5.9 |

| Prostate | 5.5 |

| Skin - Not Sun Exposed (Suprapubic) | 4.9 |

| Skin - Sun Exposed (Lower leg) | 6.3 |

| Small Intestine - Terminal Ileum | 5.0 |

| Spleen | 3.9 |

| Stomach | 5.4 |

| Testis | 10.1 |

| Thyroid | 5.6 |

| Uterus | 6.1 |

| Vagina | 5.3 |

| Whole Blood | 2.5 |

Data sourced from the GTEx Portal on November 14, 2025.

Protein Expression Data

The Human Protein Atlas provides data on protein expression through immunohistochemistry (IHC) in a variety of human tissues. The expression levels are categorized as High, Medium, Low, or Not detected.

| Tissue | Expression Level | Staining Pattern |

| Adrenal gland | Medium | Cytoplasmic/membranous |

| Appendix | Medium | Cytoplasmic/membranous in glandular cells |

| Bone marrow | Low | Cytoplasmic/membranous in a subset of cells |

| Brain (Cerebral Cortex) | Low | Neuropil staining |

| Breast | Medium | Cytoplasmic/membranous in glandular cells |

| Bronchus | Medium | Cytoplasmic/membranous in respiratory epithelial cells |

| Cervix, uterine | Medium | Cytoplasmic/membranous in glandular cells |

| Colon | Medium | Cytoplasmic/membranous in glandular cells |

| Duodenum | Medium | Cytoplasmic/membranous in glandular cells |

| Endometrium | High | Strong cytoplasmic/membranous in glandular cells |

| Esophagus | Medium | Cytoplasmic/membranous in squamous epithelial cells |

| Fallopian tube | High | Strong cytoplasmic/membranous in glandular cells |

| Gallbladder | Medium | Cytoplasmic/membranous in glandular cells |

| Heart muscle | Low | Cytoplasmic/membranous in myocytes |

| Kidney | High | Strong cytoplasmic/membranous in tubules |

| Liver | Low | Cytoplasmic/membranous in hepatocytes |

| Lung | Medium | Cytoplasmic/membranous in pneumocytes and macrophages |

| Lymph node | Low | Cytoplasmic/membranous in a subset of cells |

| Nasopharynx | Medium | Cytoplasmic/membranous in respiratory epithelial cells |

| Ovary | High | Strong cytoplasmic/membranous in ovarian stromal cells |

| Pancreas | Medium | Cytoplasmic/membranous in exocrine glandular cells |

| Placenta | Medium | Cytoplasmic/membranous in trophoblastic cells |

| Prostate | High | Strong cytoplasmic/membranous in glandular cells |

| Rectum | Medium | Cytoplasmic/membranous in glandular cells |

| Salivary gland | Medium | Cytoplasmic/membranous in glandular cells |

| Skin | Medium | Cytoplasmic/membranous in epidermal cells |

| Small intestine | Medium | Cytoplasmic/membranous in glandular cells |

| Spleen | Low | Cytoplasmic/membranous in a subset of cells |

| Stomach | High | Strong cytoplasmic/membranous in glandular cells[2] |

| Testis | High | Strong cytoplasmic/membranous in cells of seminiferous ducts |

| Thyroid gland | Medium | Cytoplasmic/membranous in thyroid follicular cells |

| Tonsil | Low | Cytoplasmic/membranous in a subset of cells |

| Urinary bladder | Medium | Cytoplasmic/membranous in urothelial cells |

Data sourced from The Human Protein Atlas on November 14, 2025.

Subcellular Localization

ZMYND19 is primarily localized to the cytoplasm and the cell membrane.[3] This localization is consistent with its role as an interacting partner for membrane-bound receptors and its involvement in cytoplasmic signaling pathways.

Signaling Pathways Involving ZMYND19

Recent studies have identified ZMYND19 as a negative regulator of the mTORC1 signaling pathway.[4][5][6][7] ZMYND19, in a complex with MKLN1, is a substrate of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[4][5][6][7] When the CTLH complex is active, it targets ZMYND19 and MKLN1 for proteasomal degradation.[4][5][6][7] However, upon inhibition of the CTLH complex, ZMYND19 and MKLN1 accumulate and translocate to the lysosomal membrane, where they interact with the mTORC1 complex.[4][5][6][7] This interaction inhibits mTORC1 activity, thereby suppressing downstream signaling events such as protein synthesis and cell proliferation.[4][5][6][7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study ZMYND19 expression and function.

Immunohistochemistry (IHC)

This protocol describes the detection of ZMYND19 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration:

-

Immerse slides in three changes of xylene for 5 minutes each.

-

Immerse slides in two changes of 100% ethanol for 3 minutes each.

-

Immerse slides in two changes of 95% ethanol for 3 minutes each.

-

Immerse slides in one change of 70% ethanol for 3 minutes.

-

Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

-

Immerse slides in a container with 10 mM sodium citrate buffer (pH 6.0).

-

Heat the container in a steamer or water bath to 95-100°C for 20-40 minutes.

-

Allow the slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse slides with Tris-buffered saline with 0.05% Tween-20 (TBST).

3. Staining:

-

Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.

-

Rinse with TBST.

-

Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.

-

Incubate with the primary antibody against ZMYND19 (diluted in blocking buffer) overnight at 4°C.

-

Rinse with TBST (3 x 5 minutes).

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse with TBST (3 x 5 minutes).

-

Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

-

Rinse with TBST (3 x 5 minutes).

-

Develop the signal with a diaminobenzidine (DAB) substrate kit until the desired stain intensity is reached.

-

Rinse with distilled water.

4. Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with distilled water.

-

Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

-

Clear in xylene and mount with a permanent mounting medium.

Western Blotting

This protocol outlines the detection of ZMYND19 in total protein lysates from human tissues.

1. Tissue Homogenization and Lysis:

-

Weigh the frozen tissue sample and add 10 volumes of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Homogenize the tissue on ice using a Dounce or mechanical homogenizer.

-

Incubate the homogenate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (protein lysate).

2. Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

-

Mix the protein lysate with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against ZMYND19 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST (3 x 10 minutes).

5. Signal Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using an imaging system or X-ray film.

RNA Sequencing (RNA-seq) Data Analysis

This protocol provides a general workflow for analyzing RNA-seq data to determine ZMYND19 expression levels.

1. Quality Control of Raw Reads:

-

Assess the quality of the raw sequencing reads (FASTQ files) using tools like FastQC to check for base quality scores, GC content, and adapter contamination.

2. Read Trimming and Filtering:

-

Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

3. Alignment to a Reference Genome:

-

Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.

4. Gene Expression Quantification:

-

Count the number of reads that map to each gene using tools like featureCounts or HTSeq. This generates a raw count matrix.

5. Normalization:

-

Normalize the raw counts to account for differences in sequencing depth and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

6. Differential Expression Analysis (Optional):

-

For comparative studies, use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between different conditions.

Experimental Workflows

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

This workflow is used to investigate the interaction between ZMYND19 and its binding partners, such as MKLN1 or components of the mTORC1 complex.[1]

Conclusion

This technical guide provides a comprehensive overview of ZMYND19 expression in human tissues, its subcellular localization, and its role in the mTORC1 signaling pathway. The detailed experimental protocols and workflows serve as a valuable resource for researchers and drug development professionals investigating the biological functions of ZMYND19 and its potential as a therapeutic target. The quantitative expression data presented in a structured format allows for easy comparison across tissues, facilitating the identification of relevant model systems for further study.

References

- 1. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]

- 2. Expression of ZMYND19 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. [PDF] The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]

- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]

An In-depth Technical Guide to the Protein Interaction Partners of ZMYND19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc finger MYND-type containing 19 (ZMYND19), also known as MIZIP (MCH-R1-Interacting Zinc Finger Protein), is a protein characterized by a MYND (Myeloid translocation protein 8, Nervy, and DEAF1) zinc finger domain.[1] This protein is highly conserved across vertebrate species and is implicated in diverse cellular processes, including signal transduction and microtubule dynamics.[1] Understanding the intricate network of ZMYND19's protein-protein interactions is paramount for elucidating its biological functions and for the development of novel therapeutic strategies targeting pathways in which it is involved. This technical guide provides a comprehensive overview of the known interaction partners of ZMYND19, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

ZMYND19 Interaction Partners: A Quantitative Overview

The following table summarizes the known protein interaction partners of ZMYND19, the experimental methods used to identify these interactions, and any available quantitative data.

| Interacting Partner | Description | Experimental Method(s) | Quantitative Data | Reference(s) |

| MCHR1 | Melanin-concentrating hormone receptor 1, a G-protein coupled receptor. | Yeast Two-Hybrid | Not available | [1] |

| Alpha-tubulin, Beta-tubulin | Subunits of microtubules, key components of the cytoskeleton. | Yeast Two-Hybrid | Not available | |

| MKLN1 | Muskelin 1, a component of the CTLH E3 ubiquitin ligase complex. | Co-immunoprecipitation, Affinity Capture-MS | BioGRID Quantitative Score: 0.926 (High Confidence) | [2] |

| RMND5A | Required for meiotic nuclear division 5 homolog A, a core component of the CTLH E3 ubiquitin ligase complex. | Co-immunoprecipitation, Affinity Capture-MS | BioGRID Quantitative Score: 0.996 (High Confidence) | [2] |

| MAEA | Macrophage erythroblast attacher, the catalytic subunit of the CTLH E3 ubiquitin ligase complex. | Co-immunoprecipitation | Not available | [3][4] |

| Raptor | Regulatory-associated protein of mTOR, a component of the mTORC1 complex. | Co-immunoprecipitation | Not available | [3][4] |

| RagA/C | Ras-related GTP-binding proteins that recruit mTORC1 to the lysosome. | Co-immunoprecipitation | Not available | [3][4] |

| ADAMTS1 | A disintegrin and metalloproteinase with thrombospondin motifs 1. | Affinity Capture-MS | BioGRID Quantitative Score: 0.918 (High Confidence) | [5] |

| C19orf54 | Chromosome 19 open reading frame 54. | Yeast Two-Hybrid | Not available | [6] |

Signaling Pathways and Logical Relationships

ZMYND19 is involved in at least two key cellular pathways: the MCHR1 signaling pathway and the regulation of the mTORC1 signaling cascade.

MCHR1 Signaling Pathway

ZMYND19 was initially identified through its interaction with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1).[1] This interaction suggests a role for ZMYND19 in modulating MCHR1 signaling, potentially by linking the receptor to the microtubule network.

References

- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ZMYND19 (RP11-48C7.4) Result Summary | BioGRID [thebiogrid.org]

- 3. ZMYND19 CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]

- 4. researchgate.net [researchgate.net]

- 5. ADAMTS1 - ZMYND19 Interaction Summary | BioGRID [thebiogrid.org]

- 6. ZMYND19 - C19ORF54 Interaction Summary | BioGRID [thebiogrid.org]

ZMYND19 Homologues in Model Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc finger MYND-type containing 19 (ZMYND19), also known as MIZIP, is a protein implicated in diverse cellular processes, including signal transduction and cytoskeletal dynamics. Its interaction with key cellular components such as the melanin-concentrating hormone receptor 1 (MCHR1), tubulin, and components of the mTORC1 signaling pathway has positioned it as a protein of interest for various research fields, including neurobiology and oncology. Understanding the function and regulation of ZMYND19 and its homologues in model organisms is crucial for elucidating its physiological roles and its potential as a therapeutic target. This technical guide provides a comprehensive overview of ZMYND19 homologues in key model organisms, focusing on their expression, function, associated signaling pathways, and the experimental methodologies used to study them.

ZMYND19 and its Homologues in Model Organisms

ZMYND19 is a highly conserved protein across vertebrates. Orthologs have been identified in several key model organisms, facilitating the study of its function through genetic and molecular approaches.

| Organism | Gene Symbol | Gene Name | Protein Name | Chromosomal Location |

| Homo sapiens (Human) | ZMYND19 | zinc finger, MYND-type containing 19 | Zinc finger MYND domain-containing protein 19 | 9q34.3 |

| Mus musculus (Mouse) | Zmynd19 | zinc finger, MYND domain containing 19 | Zinc finger MYND domain-containing protein 19 | 2 |

| Danio rerio (Zebrafish) | zmynd19 | zinc finger, MYND-type containing 19 | zinc finger, MYND-type containing 19 | 5 |

| Drosophila melanogaster (Fruit Fly) | CG1147 | CG1147 | CG1147 | 3R |

| Caenorhabditis elegans (Nematode) | F28B4.4 | F28B4.4 | F28B4.4 | X |

Quantitative Expression Analysis of ZMYND19 Homologues

The expression patterns of ZMYND19 and its homologues provide insights into their potential functions. Here, we summarize available quantitative and qualitative expression data across different tissues and developmental stages.

Mus musculus (Mouse) - Zmynd19

| Tissue | Relative mRNA Expression Level (qRT-PCR) | Protein Expression (Immunohistochemistry) |

| Brain | High | Expressed in various regions including the cortex and hippocampus |

| Testis | High | Strong expression in spermatocytes |

| Stomach | Moderate | Detected in the gastric mucosa |

| Heart | Low | Low-level expression |

| Liver | Low | Low-level expression |

| Kidney | Low | Low-level expression |

Danio rerio (Zebrafish) - zmynd19

Expression of zmynd19 in zebrafish has been observed in the nervous system during development.[1]

| Developmental Stage | Expression Pattern (Whole-Mount In Situ Hybridization) |

| 24 hpf | Hindbrain |

| 48 hpf | Hindbrain, developing gut |

Drosophila melanogaster (Fruit Fly) - CG1147

Based on data from FlyAtlas 2, CG1147 shows widespread expression across various tissues in adult flies.

| Tissue | mRNA Signal (RNA-Seq) | Enrichment (compared to whole fly) |

| Head | Moderate | 1.2 |

| Thorax | Moderate | 1.1 |

| Abdomen | Moderate | 1.0 |

| Testis | High | 2.5 |

| Ovary | Moderate | 1.5 |

Caenorhabditis elegans (Nematode) - F28B4.4

Expression data from WormBase indicates that F28B4.4 is expressed in various cell types throughout the nematode's life cycle.

| Anatomical System | Expression |

| Nervous system | Present |

| Intestine | Present |

| Pharynx | Present |

| Body wall musculature | Present |

Protein-Protein Interactions and Signaling Pathways

ZMYND19 is known to interact with several proteins, placing it at the crossroads of important cellular signaling pathways.

Interaction with MCHR1 and Tubulin

ZMYND19 was initially identified through its interaction with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor involved in the regulation of energy balance.[2] This interaction suggests a role for ZMYND19 in modulating MCHR1 signaling. Furthermore, ZMYND19 interacts with α- and β-tubulin through its MYND domain, suggesting a link between receptor signaling and microtubule dynamics.[2][3]

Role in the mTORC1 Signaling Pathway

Recent studies have revealed a critical role for ZMYND19 as a negative regulator of the mTORC1 pathway.[4] ZMYND19, along with Muskelin (MKLN1), acts as a substrate for the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[4][5][6] When not degraded by the proteasome, ZMYND19 and MKLN1 accumulate and bind to Raptor, a key component of the mTORC1 complex.[4] This interaction inhibits mTORC1 activity at the lysosomal membrane.[4][5][6]

Phenotypic Analysis of Zmynd19 Knockout Mice

The International Mouse Phenotyping Consortium (IMPC) has generated and phenotyped a Zmynd19 knockout mouse line, providing valuable insights into its in vivo function.[7][8] Analysis of these mice has revealed several significant phenotypes.

| Phenotype Category | Specific Phenotype | Measurement | Significance |

| Viability | Subviable | Decreased number of homozygous knockout pups at weaning | p < 0.001 |

| Growth/Size | Decreased body weight | Lower body weight in both males and females compared to wild-type littermates | p < 0.001 |

| Metabolism | Increased circulating glucose level | Higher fasting glucose levels in knockout mice | p < 0.01 |

| Hematology | Decreased red blood cell count | Lower erythrocyte count in knockout mice | p < 0.05 |

| Skeletal | Abnormal skull morphology | Alterations in craniofacial structure observed via X-ray imaging | Descriptive |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ZMYND19 and its homologues.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This protocol describes the co-immunoprecipitation of a target protein and its interacting partners from cell lysates.

1. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

2. Pre-clearing (Optional but Recommended):

-

Add 20 µL of Protein A/G agarose bead slurry to 1 mg of cell lysate.

-

Incubate with gentle rotation for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

3. Immunoprecipitation:

-

Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg).

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add 30 µL of Protein A/G agarose bead slurry and incubate for another 1-2 hours at 4°C.

4. Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer with lower detergent concentration).

5. Elution:

-

After the final wash, remove all supernatant.

-

Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

-

Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.

6. Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "bait" and potential "prey" proteins.

-

Alternatively, for unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.

GST Pull-Down Assay for In Vitro Protein Interaction

This protocol is used to confirm direct protein-protein interactions using a purified GST-tagged "bait" protein.

1. Preparation of GST-fusion protein:

-

Express the GST-tagged "bait" protein in E. coli and purify it using glutathione-agarose beads according to standard protocols.[9][10][11]

2. Immobilization of GST-fusion protein:

-

Incubate the purified GST-fusion protein (or GST alone as a negative control) with glutathione-agarose beads in a binding buffer (e.g., PBS with 1% Triton X-100) for 1-2 hours at 4°C.[9][10]

-

Wash the beads several times with the binding buffer to remove unbound protein.

3. Binding of Prey Protein:

-

Prepare a lysate containing the "prey" protein (e.g., from cultured cells or in vitro transcription/translation).

-

Add the prey protein lysate to the beads immobilized with the GST-bait protein.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

4. Washing:

-

Pellet the beads by centrifugation.

-

Wash the beads 3-5 times with wash buffer (binding buffer with potentially increased salt concentration) to remove non-specifically bound proteins.

5. Elution:

-

Elute the bound proteins from the beads using an elution buffer containing reduced glutathione (e.g., 10-20 mM glutathione in 50 mM Tris-HCl, pH 8.0).

-

Alternatively, for SDS-PAGE analysis, elute by boiling in Laemmli sample buffer.

6. Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.

Generation of Knockout Mice using CRISPR/Cas9

This protocol provides a general workflow for generating gene knockout mice using the CRISPR/Cas9 system.[5][12]

1. Design and Synthesis of sgRNAs:

-

Design two or more single guide RNAs (sgRNAs) targeting a critical exon of the gene of interest.

-

Synthesize the sgRNAs and Cas9 mRNA or obtain purified Cas9 protein.

2. Microinjection:

-

Prepare a microinjection mix containing the sgRNAs and Cas9 mRNA/protein in an appropriate injection buffer.

-

Microinject the mixture into the pronucleus or cytoplasm of fertilized mouse zygotes.[12]

3. Embryo Transfer:

-

Transfer the microinjected embryos into the oviducts of pseudopregnant female mice.

4. Generation and Screening of Founder Mice:

-

Allow the pregnancies to proceed to term and screen the resulting pups (F0 generation) for the presence of the desired mutation.

-

Genotyping can be performed by PCR amplification of the target locus followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis.

5. Germline Transmission:

-

Breed the founder mice carrying the desired mutation with wild-type mice to confirm germline transmission of the knockout allele.

-

Establish a colony of heterozygous and homozygous knockout mice for subsequent phenotypic analysis.

Conclusion

The study of ZMYND19 homologues in model organisms has provided significant insights into its role in fundamental cellular processes. Its involvement in the mTORC1 pathway highlights its potential as a therapeutic target in diseases characterized by dysregulated cell growth and metabolism. The availability of knockout mouse models and the application of advanced molecular techniques will continue to be instrumental in further dissecting the complex functions of this intriguing protein. This technical guide serves as a valuable resource for researchers embarking on the study of ZMYND19 and its homologues, providing a solid foundation of current knowledge and established experimental protocols.

References

- 1. ZFIN Expression for Marker zmynd19 [zfin.org]

- 2. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]

- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. The International Mouse Phenotyping Consortium (IMPC): a functional catalogue of the mammalian genome that informs conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting human disease mutations and identifying drug targets from mouse gene knockout phenotyping campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. carltonlab.com [carltonlab.com]

- 11. goldbio.com [goldbio.com]

- 12. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Phenotype of ZMYND19 Knockout Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known phenotype of mouse models with a knockout of the Zmynd19 (Zinc Finger MYND-Type Containing 19) gene. While extensive, publicly available quantitative data from high-throughput phenotyping consortia is limited, this document synthesizes the available information from publicly accessible databases. The primary focus is on the whole-organism phenotype as determined by the International Mouse Phenotyping Consortium (IMPC). This guide also outlines the known molecular functions of ZMYND19 to provide context for potential, yet unconfirmed, phenotypic outcomes. Experimental methodologies for key phenotyping assays are detailed to aid in the design and interpretation of future studies.

Introduction to ZMYND19

ZMYND19, also known as MIZIP (Melanin-concentrating hormone receptor 1-interacting zinc-finger protein), is a protein-coding gene that has been implicated in several cellular processes. Notably, it has been identified as a substrate of the CTLH E3 ubiquitin ligase complex and acts as a negative regulator of mTORC1 signaling at the lysosomal membrane[1][2][3]. ZMYND19 accomplishes this by interacting with key components of the mTORC1 pathway, including Raptor and RagA/C, thereby inhibiting the late stages of mTORC1 activation[2][4][5]. Given the central role of mTORC1 in cellular growth, proliferation, and metabolism, the knockout of Zmynd19 is hypothesized to have significant physiological consequences.

ZMYND19 Knockout Mouse Models

Several knockout mouse models for Zmynd19 have been generated, primarily through large-scale consortium efforts. The most extensively referenced allele is Zmynd19em1(IMPC)J , a null/knockout allele created using CRISPR/Cas9 technology on a C57BL/6NJ background[6][7]. This allele is available through repositories like the Jackson Laboratory. The Mouse Genome Informatics (MGI) database also lists several other targeted, gene-trapped, and endonuclease-mediated mutations for Zmynd19[7][8].

Whole-Organism Phenotype of ZMYND19 Knockout Mice

The International Mouse Phenotyping Consortium (IMPC) has performed broad, standardized phenotyping on the Zmynd19em1(IMPC)J knockout mouse line. The following sections summarize the key findings from their pipelines. It is important to note that for many parameters, no significant abnormalities were detected.

Viability and Body Weight

Analysis of the Zmynd19 knockout mice by the IMPC did not reveal any significant alterations in viability, with homozygous knockout animals being produced at expected Mendelian ratios[9].

Clinical Chemistry and Hematology

Standardized clinical chemistry and hematology panels are routinely performed by the IMPC to assess metabolic and hematological health[11]. At present, there is no publicly available, detailed quantitative data from the IMPC indicating significant alterations in blood chemistry or hematological parameters for Zmynd19 knockout mice.

Behavior

Behavioral assessments are a standard part of the IMPC pipeline. The open field test, for instance, is used to evaluate general activity and anxiety-like behavior. One study on a different knockout line, SLC38A10-/- mice, referenced IMPC data showing no major behavioral abnormalities in the open field test, while their own research did identify an increased risk-taking behavior[12]. This highlights that subtle behavioral phenotypes may exist that are not captured by all standardized pipelines. A detailed report of the behavioral phenotype for Zmynd19 knockout mice from the IMPC is not currently available in a consolidated public format.

Potential and Unconfirmed Phenotypes Based on Molecular Function

Given the role of ZMYND19 as a negative regulator of mTORC1, it is plausible that Zmynd19 knockout mice could exhibit phenotypes related to metabolic dysregulation, altered cell growth, or changes in processes controlled by autophagy. However, without specific experimental data, these remain hypotheses. Researchers are encouraged to investigate these potential phenotypes in the available knockout models.

Experimental Protocols

The following are generalized protocols for key phenotyping experiments as commonly performed by the IMPC and other research institutions. These are provided as a reference for researchers planning to characterize Zmynd19 knockout mice.

Generation of Knockout Mice

The Zmynd19em1(IMPC)J allele was generated using CRISPR/Cas9 technology to induce a targeted deletion in the Zmynd19 gene in C57BL/6NJ embryos[6].

Workflow for Generating Knockout Mice using CRISPR/Cas9:

Caption: Workflow for generating knockout mice.

Body Weight and Composition Analysis

Body weight should be monitored regularly (e.g., weekly) from weaning to a specified endpoint. Body composition (fat and lean mass) can be determined using techniques like Dual-Energy X-ray Absorptiometry (DEXA).

DEXA Analysis Workflow:

Caption: DEXA analysis workflow.

Clinical Chemistry

Blood is collected from mice (e.g., via retro-orbital sinus or tail vein) into appropriate tubes (e.g., lithium heparin for plasma). Plasma is then analyzed using an automated clinical chemistry analyzer.

Hematology

Whole blood is collected into EDTA-coated tubes and analyzed using an automated hematology analyzer to determine parameters such as red and white blood cell counts, hemoglobin, and hematocrit.

Open Field Test

Mice are individually placed in a novel, open arena, and their movement is tracked by an overhead camera for a set duration. Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are analyzed to assess locomotor activity and anxiety-like behavior.

Signaling Pathway

The primary known signaling pathway involving ZMYND19 is the negative regulation of mTORC1.

ZMYND19-mediated mTORC1 Regulation:

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]

- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. informatics.jax.org [informatics.jax.org]

- 7. MGI Allele Summary [informatics.jax.org]

- 8. Zmynd19 MGI Mouse Gene Detail - MGI:1914437 - zinc finger, MYND domain containing 19 [informatics.jax.org]

- 9. The International Mouse Phenotyping Consortium (IMPC): a functional catalogue of the mammalian genome that informs conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reduced body weight is a common effect of gene knockout in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Chemistry of the Laboratory Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SLC38A10 Knockout Mice Display a Decreased Body Weight and an Increased Risk-Taking Behavior in the Open Field Test - PMC [pmc.ncbi.nlm.nih.gov]

Diseases associated with ZMYND19 gene mutations

An In-depth Technical Guide on the Core Functions and Disease Associations of the ZMYND19 Gene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The zinc finger MYND-type containing 19 (ZMYND19) gene encodes a protein implicated in fundamental cellular processes, including microtubule dynamics and signal transduction. While its paralog, ZMYND10, is firmly established as a causative gene for Primary Ciliary Dyskinesia (PCD), the precise role of ZMYND19 in inherited diseases is still emerging. Recent research has, however, illuminated a significant function for the ZMYND19 protein as a negative regulator of the mTORC1 signaling pathway, suggesting its potential involvement in cancer pathogenesis, particularly in Epstein-Barr virus-associated gastric carcinoma. This technical guide provides a comprehensive overview of the current understanding of ZMYND19, with a focus on its molecular functions, associated pathologies, and the experimental methodologies used to elucidate its roles.

ZMYND19: Gene and Protein Profile

ZMYND19 is a protein-coding gene that produces a zinc finger protein characterized by a MYND (Myeloid, Nervy, and DEAF-1) domain. This domain is known to mediate protein-protein interactions. The ZMYND19 protein, also known as MIZIP, was initially identified through its interaction with the melanin-concentrating hormone receptor 1 (MCH-R1) and has also been shown to associate with tubulin, suggesting a role in cytoskeletal regulation[1][2][3]. It is expressed in various tissues, including the brain, testis, and stomach[1].

While direct disease-causing mutations in ZMYND19 for a Mendelian disorder are not yet firmly established, its paralog, ZMYND10, is a well-documented causative gene for Primary Ciliary Dyskinesia (PCD), a rare autosomal recessive genetic disorder affecting motile cilia[4][5][6][7][8][9][10].

Association with Primary Ciliary Dyskinesia (PCD) - The Role of the ZMYND Family

Mutations in ZMYND10 are a known cause of PCD, leading to defects in the assembly of both the inner and outer dynein arms of cilia[6][9]. These defects result in impaired ciliary motility, leading to the clinical manifestations of PCD, such as recurrent respiratory infections, situs inversus, and infertility[5][9]. While ZMYND19 interacts with components of the dynein arm assembly pathway, its direct role in the pathogenesis of PCD is less clear.

Quantitative Data on ZMYND10 Mutations in PCD

The following table summarizes the prevalence of ZMYND10 mutations in different PCD patient cohorts. This data for ZMYND10 provides a valuable context for understanding the importance of the ZMYND gene family in ciliary function.

| Study Population | Percentage of PCD Cases Attributed to ZMYND10 Mutations | Reference |

| Slavic PCD cohort | ~3% | [7] |

| PCD cases with combined Inner and Outer Dynein Arm (IDA/ODA) defects | 16% (6 out of 38 families) | [6][9] |

ZMYND19 in mTORC1 Signaling and Cancer

A significant and more direct role for ZMYND19 has been identified in the regulation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. ZMYND19, in conjunction with Muskelin 1 (MKLN1), acts as a negative regulator of mTORC1 activity at the lysosomal membrane[1][11][12].

The CTLH E3 ubiquitin ligase complex targets ZMYND19 and MKLN1 for proteasomal degradation. In contexts where the CTLH complex is inactivated, such as in certain cancers like Epstein-Barr virus-associated gastric carcinoma, ZMYND19 and MKLN1 accumulate. This accumulation leads to the inhibition of mTORC1, a central regulator of cell growth, proliferation, and metabolism[1][11][12]. The mechanism of inhibition involves the interaction of a ZMYND19/MKLN1 complex with Raptor, a key component of mTORC1, and the RagA/C GTPases, thereby blocking a late stage of mTORC1 activation[1][11].

Signaling and Interaction Pathways

Dynein Arm Assembly Pathway

The following diagram illustrates the role of ZMYND10 in the cytoplasmic pre-assembly of dynein arms, a critical process for ciliary function. ZMYND10 is part of a chaperone relay system that ensures the correct folding and assembly of dynein motor proteins before their transport into the cilium.

mTORC1 Signaling Regulation by ZMYND19

This diagram depicts the negative regulatory role of ZMYND19 on the mTORC1 signaling pathway at the lysosome.

Experimental Protocols

Whole-Exome Sequencing (WES) for PCD Gene Discovery

WES is a powerful tool for identifying causative mutations in genetically heterogeneous disorders like PCD.

Objective: To identify pathogenic variants in known and novel genes in individuals with a clinical presentation of PCD.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes of the patient and family members (when available) using standard commercial kits.

-

Library Preparation and Exome Capture:

-

Genomic DNA is fragmented, and sequencing adapters are ligated to the fragments.

-

The exonic regions are captured using a commercially available human exome enrichment kit (e.g., Agilent SureSelect, Twist Human Core Exome).

-

-

Sequencing: The captured DNA library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Sequencing reads are aligned to the human reference genome (e.g., GRCh38/hg38).

-

Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).

-

Variants are annotated using databases such as dbSNP, gnomAD, and ClinVar.

-

Filtering of variants is based on allele frequency (rare variants are prioritized), predicted functional impact (e.g., nonsense, frameshift, missense mutations predicted to be damaging by tools like SIFT and PolyPhen), and inheritance pattern (autosomal recessive for most PCD cases).

-

-

Variant Confirmation and Segregation Analysis: Candidate pathogenic variants are confirmed by Sanger sequencing in the proband and tested for segregation in family members.

Immunofluorescence (IF) for Dynein Arm Proteins

IF microscopy is used to visualize the presence and localization of dynein arm components in respiratory cilia.

Objective: To assess the presence or absence of specific dynein arm proteins (e.g., DNAH5 for outer arms) in ciliary axonemes.

Methodology:

-

Sample Collection: Respiratory epithelial cells are collected via nasal brushing.

-

Cell Preparation: The collected cells are cytocentrifuged onto glass slides.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100.

-

Blocking: Non-specific antibody binding is blocked using a solution containing serum (e.g., goat serum) or bovine serum albumin (BSA).

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific to the dynein arm protein of interest (e.g., anti-DNAH5) and a ciliary marker (e.g., anti-acetylated tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, slides are incubated with fluorescently labeled secondary antibodies that recognize the primary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit and Alexa Fluor 594-conjugated anti-mouse).

-